molecular formula C22H23N5O3 B11222264 1-(2,4-dimethylphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(2,4-dimethylphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11222264
M. Wt: 405.4 g/mol
InChI Key: NMQSAGBZOYVBKD-UHFFFAOYSA-N
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Description

The compound 1-(2,4-dimethylphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a pyrazolo[3,4-d]pyrimidin-4-amine core substituted at the 1-position with a 2,4-dimethylphenyl group and at the 4-amine position with a 3,4,5-trimethoxyphenyl moiety. This structure combines lipophilic (methyl) and polar (methoxy) substituents, which may influence solubility, target binding, and metabolic stability.

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C22H23N5O3/c1-13-6-7-17(14(2)8-13)27-22-16(11-25-27)21(23-12-24-22)26-15-9-18(28-3)20(30-5)19(10-15)29-4/h6-12H,1-5H3,(H,23,24,26)

InChI Key

NMQSAGBZOYVBKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=C(C(=C4)OC)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylphenylhydrazine with 3,4,5-trimethoxybenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with a suitable reagent, such as triethyl orthoformate, to form the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols .

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their structural diversity and biological relevance. The synthesis of this compound typically involves cyclocondensation reactions using appropriate hydrazine derivatives and substituted phenyl compounds. For instance, a study demonstrated the synthesis of various pyrazole derivatives through reactions involving 2,4-dimethylphenylhydrazine hydrochloride and substituted acetophenones .

Anti-inflammatory Properties

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anti-inflammatory effects. In particular, studies have shown that these compounds can reduce inflammation in models induced by carrageenan, suggesting their potential as therapeutic agents for inflammatory diseases. The acute toxicity of these derivatives was found to be lower than that of conventional anti-inflammatory drugs like Diclofenac .

Anticancer Activity

The anticancer potential of 1-(2,4-dimethylphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been evaluated against various cancer cell lines. It was observed that this compound demonstrates significant antiproliferative activity. A related study highlighted that pyrazolo[3,4-d]pyrimidine derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Compound NameActivity TypeTest ModelResultsReference
This compoundAnti-inflammatoryCarrageenan-induced edemaReduced edema significantly compared to control
This compoundAnticancerVarious human cancer cell linesSignificant inhibition of cell growth observed

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs and their substituents are summarized below:

Compound Name 1-Position Substituent 4-Amine Substituent Molecular Formula Key Features Reference
Target Compound 2,4-Dimethylphenyl 3,4,5-Trimethoxyphenyl C25H27N5O3 High polarity due to three methoxy groups; potential kinase inhibition N/A
1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2,4-Dimethylphenyl 4-Methylbenzyl C21H21N5 Lipophilic; used in kinase inhibitor studies
N-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Phenyl 3,4-Dimethoxyphenyl C19H17N5O2 Reduced methoxy groups; lower polarity than target
S29: 1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[...] 2-Chloro-2-(4-chlorophenyl)ethyl 4-Fluorobenzyl C25H21Cl2FN4 Halogenated; neuroblastoma activity; used with GO nanosheets for delivery
1-(tert-Butyl)-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1NA-PP1) tert-Butyl 1-Naphthyl C20H19N5 Selective PKC inhibitor; demonstrates substituent-dependent specificity
Key Observations :
  • Polarity and Solubility : The target compound’s 3,4,5-trimethoxyphenyl group enhances polarity compared to analogs with fewer methoxy groups (e.g., ). This may improve aqueous solubility but reduce membrane permeability.
  • Biological Activity : Halogenated analogs like S29 exhibit potent activity in neuroblastoma models, suggesting that electron-withdrawing groups (e.g., Cl, F) enhance target binding .
  • Kinase Inhibition : Analogs with bulky substituents (e.g., tert-butyl in 1NA-PP1) show kinase-specific inhibition, highlighting the role of steric effects in selectivity .
Example Syntheses :
  • Compound 3a : 3-Methyl-N,1-diphenyl derivative synthesized in 48% yield (m.p. 208°C) .
  • S29: Produced via coupling with GO nanosheets to enhance therapeutic efficacy in neuroblastoma .

The target compound’s synthesis would likely follow similar protocols, with yields influenced by the reactivity of the 3,4,5-trimethoxyphenyl amine.

Physicochemical and Spectroscopic Properties

Property Target Compound (Predicted) N-(3,4-Dimethoxyphenyl)-1-phenyl Analog S29
Molecular Weight 461.52 g/mol 347.37 g/mol 487.37 g/mol
Melting Point ~200–220°C 491°C (predicted) Not reported
Key IR Absorptions ~3415 cm⁻¹ (N-H), 1588 cm⁻¹ (C=N) 3415 cm⁻¹ (N-H), 1562–1588 cm⁻¹ (C=N) Not reported
^1H NMR Signals δ 2.28 (s, 6H, CH3), 3.80 (s, 9H, OCH3), 6.8–7.5 (aromatic) δ 2.28 (CH3), 3.80 (OCH3), 7.28–8.20 (aromatic) δ 2.62 (CH3), 7.28–8.20 (aromatic)

Biological Activity

The compound 1-(2,4-dimethylphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine , also known as K402-1047, is a synthetic organic molecule that belongs to the class of pyrazolo[3,4-d]pyrimidines. This class of compounds has garnered significant attention due to their diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties. This article delves into the biological activity of K402-1047, exploring its pharmacological profiles, mechanisms of action, and relevant case studies.

Molecular Formula

  • Molecular Formula : C22H23N5O3
  • IUPAC Name : this compound
  • SMILES Notation : Cc(cc1)cc(C)c1-n1ncc2c1ncnc2Nc(cc1OC)cc(OC)c1OC

The biological activity of K402-1047 is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. The compound has been shown to inhibit certain enzymes and receptors that play crucial roles in inflammatory processes and cellular proliferation.

Pharmacological Profiles

K402-1047 exhibits a range of pharmacological effects:

  • Anti-inflammatory Activity : Studies indicate that K402-1047 significantly inhibits the production of pro-inflammatory cytokines and prostaglandins in vitro. This suggests potential applications in treating inflammatory diseases.
  • Antitumor Activity : Preliminary research indicates that K402-1047 may induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic proteins.
  • Antiviral Properties : Some derivatives of pyrazolo[3,4-d]pyrimidines have demonstrated antiviral activity against various viruses by interfering with viral replication mechanisms.

Case Studies

Study ReferenceFindings
Abd El-Salam et al. Reported the synthesis and pharmacological evaluation of pyrazolo[3,4-d]pyrimidines showing anti-inflammatory effects with LD50 values above 1100 mg/kg.
ChemDiv Screening Identified K402-1047 as a promising candidate with potential applications in drug discovery due to its structural characteristics.
MDPI Research Discussed the synthetic versatility and biological effectiveness of pyrazole derivatives, highlighting their role in developing new therapeutic agents.

Toxicity Profile

The toxicity profile of K402-1047 has been evaluated through acute toxicity studies. The compound demonstrated an LD50 value indicating a relatively safe profile compared to traditional anti-inflammatory drugs like Diclofenac.

Toxicity Data Table

CompoundLD50 (mg/kg)Remarks
K402-1047>1100Safer than Diclofenac
Diclofenac~200Higher ulcerogenic potential

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